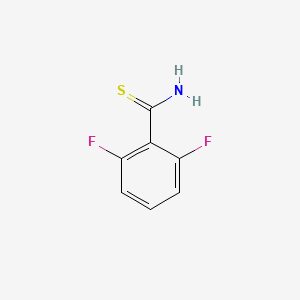

2,6-Difluorobenzene-1-carbothioamide

Overview

Description

2,6-Difluorobenzene-1-carbothioamide is a chemical compound that belongs to the class of fluorobenzene derivatives. It has a molecular formula of C₇H₅F₂NS and a molecular weight of 173.183 g/mol .

Synthesis Analysis

The synthesis of 2,6-difluorobenzothioamide involves a solution of 2,6 difluorobenzamide (1 eq) and Lawesson’s reagent (0.5 eq.) in toluene (0.2 M) which is heated at 90° C. for 14 hours . Upon cooling, the volatiles are removed in vacuo and purified by SiO2 chromatography (25% EtOAc/hexanes) yielding 2,6-difluorobenzothioamide as a light yellow solid (99%) .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C₇H₅F₂NS .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 173.183 g/mol . It is recommended to be stored at ambient temperature .

Scientific Research Applications

Environmental Fate and Toxicity of Fluorinated Compounds

Polyfluoroalkyl Chemicals Degradation

Research on polyfluoroalkyl chemicals, including their degradation in the environment, highlights the challenges in understanding the fate and toxicity of these compounds. Microbial degradation studies suggest a complex environmental fate, necessitating more research on their occurrence and impact (Liu & Avendaño, 2013).

Toxicity and Environmental Impact of PFAS Alternatives

Studies on the toxicity and environmental impact of per- and polyfluoroalkyl substances (PFASs) alternatives indicate significant concern. These alternatives, designed to replace harmful PFASs, exhibit potential toxicity and environmental persistence similar to or greater than their predecessors (Wang et al., 2019).

Analytical and Material Science Applications

Analytical Methods for Antioxidant Activity

The development of analytical methods, such as those based on fluorescence for detecting antioxidants, provides a framework for understanding how similar methodologies could be adapted for studying 2,6-Difluorobenzene-1-carbothioamide and its interactions in various systems (Munteanu & Apetrei, 2021).

Adsorption Behavior of Perfluorinated Compounds

Insights into the adsorption behavior and mechanisms of perfluorinated compounds on different materials offer potential applications for this compound in environmental remediation technologies. Understanding these interactions can inform the design of new materials for contaminant removal (Du et al., 2014).

Properties

IUPAC Name |

2,6-difluorobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NS/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNBRWKDBSHYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=S)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60230-33-3 | |

| Record name | 2,6-difluorobenzene-1-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2388839.png)

![N-[1-(2-methoxyphenyl)ethyl]-N-methylamine](/img/structure/B2388842.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2388845.png)

![N-(3-Methoxyphenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2388847.png)

![2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile](/img/structure/B2388852.png)

![N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2388858.png)